molecular formula C7H6BrNS B15312989 3-(5-Bromothiophen-2-yl)propanenitrile

3-(5-Bromothiophen-2-yl)propanenitrile

Cat. No.: B15312989
M. Wt: 216.10 g/mol
InChI Key: GPPOKPJARWNDTF-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)propanenitrile is an organobromine compound featuring a thiophene ring substituted with a bromine atom at the 5-position and a propanenitrile group (-CH2CH2CN) at the 2-position. This structure combines the electron-withdrawing properties of the nitrile group with the aromatic and electronic characteristics of the brominated thiophene system.

Properties

Molecular Formula

C7H6BrNS

Molecular Weight

216.10 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)propanenitrile

InChI

InChI=1S/C7H6BrNS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2H2

InChI Key

GPPOKPJARWNDTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)propanenitrile typically involves the bromination of thiophene followed by a nucleophilic substitution reaction. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Bromothiophen-2-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)propanenitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups .

Comparison with Similar Compounds

2-(5-Bromothiophen-2-yl)acetonitrile

  • Structure : Features an acetonitrile group (-CH2CN) directly attached to the 5-bromothiophene ring at the 2-position.
  • Key Differences :
    • Shorter alkyl chain (C1 vs. C3 in the target compound), influencing steric and electronic properties.
    • Molecular weight: ~200.06 g/mol (C6H4BrNS) vs. ~228.11 g/mol for the target compound (C7H6BrNS) .
  • Applications : Used in Suzuki-Miyaura coupling reactions due to the reactive bromine-thiophene system. The shorter chain may limit its utility in coordination chemistry compared to the propanenitrile analog.

3-[(5-Bromopyridin-2-yl)(methyl)amino]propanenitrile

  • Structure: A pyridine ring substituted with bromine at the 5-position and a methylamino-propanenitrile group at the 2-position.
  • Key Differences: Aromatic system: Pyridine (N-containing) vs. thiophene (S-containing), altering electronic effects and coordination behavior. Molecular formula: C9H10BrN3 vs. C7H6BrNS for the target compound.
  • Applications : Likely used in metal complexation (e.g., Ni(II) dithiocarbamate complexes) due to the nitrogen-rich structure, contrasting with the sulfur-driven reactivity of the thiophene-based target compound.

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile

  • Structure: A benzene ring substituted with bromine and chlorine at the 5- and 2-positions, respectively, and a chiral aminopropanenitrile group.
  • Key Differences: Aromatic system: Benzene vs. thiophene, leading to differences in π-π interactions and electronic delocalization. Functional groups: The presence of chlorine and an amino group introduces polarity and stereochemical complexity (CAS: 754214-90-9) .
  • Applications: Potential pharmaceutical intermediate due to stereospecificity and halogenated aromatic system.

6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile

  • Structure: A benzofuran ring (oxygen-containing heterocycle) substituted with bromine at the 5-position, linked to a nicotinonitrile system.
  • Key Differences: Heteroatom in the fused ring: Oxygen in benzofuran vs. sulfur in thiophene, affecting electronic properties and stability. Extended conjugation: The nicotinonitrile group may enhance UV absorption or fluorescence compared to the simpler propanenitrile chain .
  • Applications : Likely explored in optoelectronic materials or as a ligand in catalysis.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System Key Substituents Applications
3-(5-Bromothiophen-2-yl)propanenitrile C7H6BrNS 228.11 Thiophene Br (5-position), -CH2CH2CN Cross-coupling, ligand synthesis
2-(5-Bromothiophen-2-yl)acetonitrile C6H4BrNS 200.06 Thiophene Br (5-position), -CH2CN Suzuki reactions, small-molecule synthesis
3-[(5-Bromopyridin-2-yl)(methyl)amino]propanenitrile C9H10BrN3 240.10 Pyridine Br (5-position), -N(CH3)CH2CH2CN Metal complexes, hydrogen-bonding motifs
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile C9H8BrClN2 274.53 Benzene Br (5-position), Cl (2-position), -NH2CH2CN Chiral pharmaceuticals
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile C16H10BrN3OS 388.23 Benzofuran Br (5-position), -SMe, -CN Optoelectronics, catalysis

Key Research Findings

  • Reactivity: Brominated thiophene derivatives like this compound show higher reactivity in cross-coupling reactions compared to chlorinated or non-halogenated analogs due to the weaker C-Br bond .
  • Coordination Chemistry : Thiophene-based nitriles are less commonly used in metal coordination than pyridine-derived analogs (e.g., ’s Ni(II) complex), likely due to sulfur’s softer Lewis basicity .
  • Thermal Stability : Propanenitrile chains generally confer higher thermal stability than acetonitrile groups, as seen in crystallographic studies using SHELX and WinGX .

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